N-phenethyl-N'-2-trachyopsanylurea
Description
Properties
Molecular Formula |
C24H36N2O |
|---|---|
Molecular Weight |
368.6 g/mol |
IUPAC Name |
1-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C24H36N2O/c1-16(2)20-13-21-23(3)14-18(20)12-19(15-23)24(21,4)26-22(27)25-11-10-17-8-6-5-7-9-17/h5-9,16,18-21H,10-15H2,1-4H3,(H2,25,26,27)/t18-,19+,20+,21-,23-,24-/m1/s1 |
InChI Key |
SXRJJDBOHDXGCU-AHHHIPPOSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@H]2[C@@]3(C[C@H]1C[C@@H](C3)[C@@]2(C)NC(=O)NCCC4=CC=CC=C4)C |
Canonical SMILES |
CC(C)C1CC2C3(CC1CC(C3)C2(C)NC(=O)NCCC4=CC=CC=C4)C |
Synonyms |
N-phenethyl-N'-2-trachyopsanylurea N-phenethyl-NTSU |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
The following urea analogs share functional groups or structural motifs with N-phenethyl-N'-2-trachyopsanylurea:
Functional Group Impact on Properties
- Similar effects are observed in phenethyl isothiocyanate (PEITC), which exhibits chemopreventive activity by modulating carcinogen metabolism .
- Electron-Withdrawing Groups: The cyano group in N-(4-Cyanophenyl)-N'-phenylurea increases electrophilicity, influencing reactivity in polymerization or crosslinking applications .
Research Findings on Urea Derivatives
Chemical Reactivity
- Urea derivatives like N-(4-Cyanophenyl)-N'-phenylurea participate in hydrogen bonding and π-π stacking, critical for crystal engineering and polymer synthesis .
Preparation Methods
Biomimetic Rearrangement from Neopupukeanane Precursors
The tricyclic trachyopsane framework is synthesized via a biomimetic rearrangement of neopupukeanane derivatives. Starting from (R)-carvone, a tandem double Michael addition and intramolecular rhodium carbenoid C–H insertion yield neopupukeanone. Acid-catalyzed rearrangement of neopupukean-4-ol then generates the tricyclo[4.3.1.0³,⁸]decane system, mimicking proposed biosynthetic pathways.
Functionalization of the Tricyclic Core
The C2 position of the trachyopsane core is functionalized through a Ritter reaction. Treatment of the rearranged alcohol with nitriles (e.g., acetonitrile) in sulfuric acid introduces an acetamide group at C2, yielding 2-formylaminotrachyopsane. Dehydration of this intermediate with phosphorus oxychloride (POCl₃) produces 2-isocyanotrachyopsane, the critical precursor for urea formation.
Synthesis of 2-Isocyanotrachyopsane
2-Isocyanotrachyopsane serves as the electrophilic partner in urea synthesis. Key steps include:
-
Preparation of 2-Formylaminotrachyopsane :
Neopupukean-4-ol undergoes Ritter reaction conditions (H₂SO₄, CH₃CN) to install the formamide group. -
Dehydration to Isocyanate :
Phosphorus oxychloride-mediated dehydration eliminates water, converting the formamide to an isocyanate. The reaction proceeds at 0°C to room temperature, yielding 2-isocyanotrachyopsane in 65–70% yield.
Urea Bridge Formation: Coupling with Phenethylamine
The final step involves nucleophilic addition of phenethylamine to 2-isocyanotrachyopsane:
Reaction Conditions
Mechanism
The isocyanate reacts with the primary amine of phenethylamine, forming a urea linkage via a two-step process:
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane). Structural confirmation is achieved through:
Key Data and Experimental Findings
Table 1: Summary of Critical Synthetic Steps
Challenges and Optimization Opportunities
-
Isocyanate Stability : 2-Isocyanotrachyopsane is moisture-sensitive, requiring anhydrous conditions.
-
Regioselectivity : Competing reactions during the Ritter reaction necessitate precise control of acid concentration.
-
Scalability : Rhodium-catalyzed steps are cost-prohibitive; alternative catalysts (e.g., copper) are under investigation .
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